Anemarsaponin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

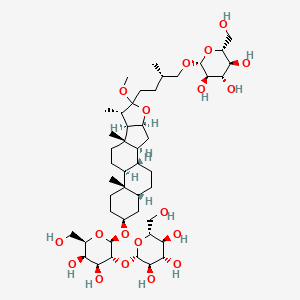

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-FCDYBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Steroidal Saponins with a Focus on Anemarsaponin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal saponins (B1172615), a diverse class of natural products, are renowned for their wide range of pharmacological activities, making them key targets in drug discovery and development. Anemarsaponin E, a furostanol-type steroidal saponin (B1150181), is a constituent of the traditional Chinese medicinal plant Anemarrhena asphodeloides. This technical guide provides a comprehensive overview of the biosynthetic pathway of steroidal saponins, contextualizing the putative formation of this compound within this framework. While the complete enzymatic pathway for this compound has not been fully elucidated, this document synthesizes current knowledge on the general biosynthesis, including the formation of the steroidal backbone and subsequent modifications. It details relevant experimental protocols for the analysis of steroidal saponins and presents quantitative data from related compounds to serve as a valuable resource for researchers. Furthermore, this guide includes detailed diagrams of the biosynthetic and associated signaling pathways to facilitate a deeper understanding of these complex metabolic processes.

Introduction

Steroidal saponins are glycosides of steroids, characterized by a C27 steroidal aglycone, known as a sapogenin, linked to one or more sugar moieties. Their amphiphilic nature imparts a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Anemarrhena asphodeloides is a rich source of various steroidal saponins, including the timosaponins and anemarsaponins. While the biosynthesis of many plant secondary metabolites is well-understood, the specific enzymatic steps leading to the vast diversity of steroidal saponins are still an active area of research. This guide focuses on the general biosynthetic pathway of steroidal saponins as a model to understand the formation of furostanol saponins like this compound.

The General Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that can be broadly divided into three key phases: the formation of the C30 precursor 2,3-oxidosqualene (B107256), the cyclization of this precursor to form a C27 steroidal skeleton, and the subsequent modification of this skeleton through oxidation and glycosylation.[1][2]

Stage 1: Formation of 2,3-Oxidosqualene

The journey to steroidal saponins begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1] A series of enzymatic reactions, including condensations catalyzed by farnesyl pyrophosphate (FPP) synthase, lead to the formation of the C15 compound FPP. Two molecules of FPP are then joined in a head-to-head condensation by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch point in the biosynthesis of sterols and triterpenoids.[1][2]

Stage 2: Cyclization to the Steroidal Backbone

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the foundational structure of the resulting molecule. In plants, this reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of steroidal saponins, cycloartenol (B190886) synthase (CAS) is the key enzyme, which cyclizes 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to yield cholesterol, a C27 sterol that serves as the primary precursor for steroidal saponins.

Stage 3: Modification of the Steroidal Backbone

The immense structural diversity of steroidal saponins arises from the extensive modifications of the cholesterol backbone. These modifications are primarily carried out by two large families of enzymes: cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

-

Hydroxylation and Oxidation by Cytochrome P450s: CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In steroidal saponin biosynthesis, CYPs are responsible for introducing hydroxyl groups at various positions on the steroidal skeleton. These hydroxylations are crucial for subsequent glycosylation and for the biological activity of the final saponin. The specific regioselectivity of different CYP enzymes contributes significantly to the diversity of sapogenins.

-

Glycosylation by UDP-glycosyltransferases: UGTs are responsible for attaching sugar moieties to the sapogenin. They utilize activated sugar donors, such as UDP-glucose, to form glycosidic bonds with the hydroxyl groups on the steroidal backbone. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's solubility, stability, and pharmacological properties.

Putative Biosynthesis of this compound

This compound is a furostanol-type steroidal saponin. Based on the general biosynthetic pathway, its formation in Anemarrhena asphodeloides can be postulated to follow the steps outlined below. It is important to note that the specific enzymes involved in these steps in A. asphodeloides have not yet been experimentally characterized.

-

Cholesterol as the Precursor: The biosynthesis would begin with cholesterol, derived from the MVA and MEP pathways as previously described.

-

Hydroxylation Events: A series of CYP-catalyzed hydroxylations would occur on the cholesterol backbone. For a furostanol saponin, key hydroxylations would likely occur at the C-16, C-22, and C-26 positions.

-

Formation of the Furostanol Ring System: The characteristic furostanol structure is formed through the cyclization of a hydroxyl group at C-26 with C-22.

-

Glycosylation: UGTs would then catalyze the attachment of sugar chains to the hydroxyl groups of the furostanol aglycone. The specific UGTs would determine the type and linkage of the sugars, leading to the final structure of this compound.

It is worth noting that one early study from 1994 suggested that this compound may be an artifact of the isolation process. However, without more recent studies to confirm or refute this, its biosynthetic pathway remains a topic for future investigation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and yields, are not available in the current literature. However, studies on related steroidal saponins in other plant systems provide valuable benchmarks for researchers. The following table summarizes representative quantitative data for key enzymes and products in steroidal saponin biosynthesis.

| Parameter | Value | Organism/Enzyme | Reference |

| Squalene Synthase (SQS) Activity | |||

| Km for FPP | 1.5 - 15 µM | Various Plants | |

| Vmax | 0.1 - 5 nmol/min/mg protein | Various Plants | |

| Cycloartenol Synthase (CAS) Activity | |||

| Km for 2,3-Oxidosqualene | 10 - 50 µM | Various Plants | |

| Vmax | 0.05 - 1 nmol/min/mg protein | Various Plants | |

| Cytochrome P450 Activity | |||

| Turnover Rate | 1 - 100 min-1 | Recombinant Plant CYPs | |

| UDP-Glycosyltransferase (UGT) Activity | |||

| Km for Aglycone | 1 - 100 µM | Recombinant Plant UGTs | |

| Km for UDP-Sugar | 50 - 500 µM | Recombinant Plant UGTs | |

| Saponin Yield | |||

| Diosgenin Content | 0.5 - 2.5 % dry weight | Dioscorea species | |

| Timosaponin BII Content | ~40 mg/mL extract | Anemarrhena asphodeloides |

Experimental Protocols

The study of steroidal saponin biosynthesis involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Steroidal Saponins

Objective: To extract and quantify total or specific steroidal saponins from plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., rhizomes of A. asphodeloides) at 60°C and grind to a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like hexane (B92381) in a Soxhlet apparatus for 6 hours to remove lipids.

-

Saponin Extraction:

-

Air-dry the defatted material.

-

Extract the residue with methanol (B129727) at room temperature with shaking overnight.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the methanol extraction and pool the supernatants.

-

Evaporate the methanol under reduced pressure to obtain the crude saponin extract.

-

-

Quantification (Colorimetric Method):

-

Dissolve a known amount of the crude saponin extract in ethyl acetate (B1210297).

-

To 2 mL of this solution, add 1 mL of 0.5% (v/v) p-anisaldehyde in ethyl acetate and 1 mL of 50% (v/v) H2SO4 in ethyl acetate.

-

Incubate the mixture at 60°C for 10 minutes for color development.

-

Cool the reaction tubes in a cold water bath.

-

Add 0.5 mL of distilled water to each tube.

-

Measure the absorbance at 430 nm using a spectrophotometer.

-

Use a standard curve of a known steroidal saponin (e.g., diosgenin) to calculate the concentration in the sample.

-

-

Quantification (HPLC-MS/MS):

-

Dissolve the crude saponin extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Develop a multiple reaction monitoring (MRM) method for the specific saponins of interest.

-

Quantify the saponins by comparing their peak areas to those of authentic standards.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express and characterize the function of candidate genes (e.g., CYPs and UGTs) involved in steroidal saponin biosynthesis.

Protocol:

-

Gene Isolation: Isolate the full-length cDNA of the candidate gene from A. asphodeloides using RT-PCR.

-

Vector Construction: Clone the cDNA into a suitable expression vector for yeast (Saccharomyces cerevisiae) or a plant expression system (Nicotiana benthamiana).

-

Heterologous Expression in Yeast:

-

Transform the expression construct into a suitable yeast strain.

-

Culture the yeast in an appropriate medium to induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed membrane-bound enzymes like CYPs.

-

-

Heterologous Expression in N. benthamiana:

-

Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

-

Allow for transient expression of the gene for 3-5 days.

-

Harvest the infiltrated leaf tissue for enzyme assays or metabolite analysis.

-

-

Enzyme Assays:

-

For CYPs, incubate the microsomes or plant extracts with the putative substrate (e.g., cholesterol) and a source of reducing equivalents (NADPH).

-

For UGTs, incubate the soluble protein fraction with the aglycone substrate and the appropriate UDP-sugar donor.

-

Stop the reactions and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC, GC-MS, or LC-MS to identify the enzymatic reaction products.

-

Signaling Pathways and Regulation

The biosynthesis of steroidal saponins is regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in saponin biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in steroidal saponin biosynthesis.

Core Biosynthesis Pathway Diagram

The following diagram provides a detailed overview of the core biosynthetic pathway leading to steroidal saponins.

Conclusion

The biosynthesis of steroidal saponins is a complex and highly regulated process that generates a vast array of structurally diverse and pharmacologically active compounds. While the general pathway is understood, the specific enzymes and regulatory networks that govern the production of individual saponins, such as this compound in Anemarrhena asphodeloides, are largely uncharacterized. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for future research aimed at elucidating the complete biosynthetic pathway of this compound and other valuable steroidal saponins. Such research will be crucial for the metabolic engineering of these compounds for pharmaceutical and other applications.

References

Anemarsaponin E in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu), a perennial herb that has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] In TCM, Zhi Mu is traditionally used to "clear heat and purge fire," as well as to "nourish the yin and moisten dryness," often prescribed for conditions manifesting as high fever, cough, and thirst.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms behind these traditional uses, with this compound and its related compounds demonstrating a range of bioactivities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] This technical guide provides an in-depth overview of the traditional context, modern pharmacological evaluation, and experimental methodologies related to this compound and its therapeutic potential.

Traditional Chinese Medicine Context

In the framework of TCM, this compound is not used in isolation. Instead, the entire rhizome of Anemarrhena asphodeloides is utilized in various herbal formulations. The traditional applications of Zhi Mu provide the foundational context for the modern investigation of its constituent compounds.

-

Properties: Bitter, sweet, and cold.

-

Associated Meridians: Lung, Stomach, and Kidney.

-

Traditional Indications:

-

Febrile diseases with high fever and excessive thirst.

-

Lung heat with dry cough.

-

Diabetes due to internal heat.

-

Constipation.

-

The saponins (B1172615) within Zhi Mu, including this compound, are believed to be significant contributors to these therapeutic effects. Modern research aims to validate and understand the mechanisms behind these traditional uses by studying the isolated saponins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Anemarrhena asphodeloides.

Table 1: Pharmacokinetic Parameters of Saponins from Anemarrhena asphodeloides in Rats after Oral Administration

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

Data from a study on the oral administration of Rhizoma Anemarrhenae extract in rats. The plasma concentrations of these saponins were generally low, indicating relatively low oral bioavailability.

Table 2: Cytotoxicity of Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | IC50 (µM) |

| Compound 3 (Anemarsaponin R) | HepG2 | 43.90 |

| Compound 3 (Anemarsaponin R) | SGC7901 | 57.90 |

| Timosaponin E1 (Compound 7) | HepG2 | 43.90 |

| Timosaponin E1 (Compound 7) | SGC7901 | 57.90 |

Compounds were evaluated for their antiproliferative activities. Compounds 3 and 7 (Timosaponin E1) displayed medium antiproliferative activities.

Signaling Pathways

This compound and related saponins from Anemarrhena asphodeloides have been shown to exert their pharmacological effects by modulating key signaling pathways. The anti-inflammatory effects, in particular, have been linked to the inhibition of the NF-κB and p38 MAPK pathways.

Caption: this compound's anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, and analysis of this compound.

Extraction and Fractionation of Saponins from Anemarrhena asphodeloides

Caption: Workflow for extraction and fractionation of saponins from A. asphodeloides.

Protocol Details:

-

Extraction:

-

The dried rhizomes of Anemarrhena asphodeloides are ground into a powder.

-

The powder is extracted by ultrasound sonication with 70% ethanol, followed by reflux extraction.

-

The resulting solution is filtered and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to yield the crude saponin extract.

-

-

Fractionation:

-

The crude extract is suspended in water.

-

The aqueous suspension is partitioned successively with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected for further purification.

-

UPLC-MS/MS for Quantitative Analysis

Instrumentation:

-

Chromatography System: Acquity UPLC system (Waters Corp.).

-

Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mass Spectrometer: Xevo TM triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (Waters Corp.).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 20%–25% B at 0–1.0 min, 25%–30% B at 1.0–3.0 min, 30%–90% B at 3.0–3.1 min, 90%–95% B at 3.1–4.0 min, 95%–20% B at 4.0–4.2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2 μL.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 550 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

Detection Mode: Multiple-reaction monitoring (MRM).

Conclusion

This compound, as a constituent of the traditionally used herb Anemarrhena asphodeloides, presents a compelling case for further investigation in modern drug discovery. Its role in modulating inflammatory pathways aligns with the traditional TCM applications of its source plant. The provided data and protocols offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this and related steroidal saponins. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of pure this compound and to explore its efficacy in various disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) derived from the rhizomes of Anemarrhena asphodeloides have garnered significant attention in biomedical research due to their diverse pharmacological activities. These compounds, including a range of anemarsaponins and timosaponins, have demonstrated potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive review of the existing literature on Anemarsaponin E and its structurally related compounds. Due to a notable scarcity of specific research on this compound, this review focuses on well-characterized related saponins from the same plant source to infer potential activities and mechanisms. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in their mode of action.

Data Presentation: Cytotoxic Activities of Anemarsaponin Congeners

The cytotoxic effects of various steroidal saponins from Anemarrhena asphodeloides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin R | HepG2 (Liver Cancer) | 43.90 | [1] |

| Timosaponin E1 | SGC7901 (Gastric Cancer) | 57.90 | [1] |

| Anemarsaponin BII | CYP3A4 (inhibition) | 13.67 | [2] |

| Anemarsaponin BII | CYP2D6 (inhibition) | 16.26 | [2] |

| Anemarsaponin BII | CYP2E1 (inhibition) | 19.72 | [2] |

| Sarsasapogenin | HepG2 (Liver Cancer) | 42.4 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the study of Anemarsaponins and related compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cell lines (e.g., HepG2, SGC7901) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Cells are treated with various concentrations of the test saponins (e.g., Anemarsaponin R, Timosaponin E1) and incubated for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

-

Cell Lysis: After treatment with the saponin (B1150181) of interest, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Steroidal saponins from Anemarrhena asphodeloides exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for Anemarsaponin B and related compounds in inflammation and cancer.

Anti-inflammatory Pathway of Anemarsaponin B

Anemarsaponin B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.

Caption: Anemarsaponin B inhibits LPS-induced inflammation via the NF-κB and p38 MAPK pathways.

Pro-Apoptotic Pathways of Related Saponins

Related saponins, such as Timosaponin AIII and Sarsasapogenin, have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have also been shown to modulate the PI3K/Akt survival pathway.

Caption: Related saponins induce apoptosis by modulating the PI3K/Akt and caspase signaling pathways.

Conclusion

The steroidal saponins from Anemarrhena asphodeloides represent a promising class of natural products with significant potential for the development of novel therapeutics. While research directly focused on this compound is limited, the data available for its related compounds, such as Anemarsaponin B, Anemarsaponin R, Timosaponin E1, and Timosaponin AIII, provide a strong foundation for understanding their biological activities. These compounds exhibit noteworthy cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt, ultimately leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to fully elucidate the therapeutic potential of this family of compounds in various disease models. Future studies should also focus on in vivo efficacy and safety profiles to pave the way for potential clinical applications.

References

Unveiling the Biological Targets of Anemarsaponin E: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions and therapeutic potential of Anemarsaponin E, a steroidal saponin (B1150181) from Anemarrhena asphodeloides.

Introduction

This compound, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, is a subject of growing interest within the scientific community for its potential therapeutic applications. While research specifically delineating the direct biological targets of this compound is emerging, studies on structurally similar saponins (B1172615) from the same plant, such as Timosaponin E1, Timosaponin AIII, and Anemarsaponin BII, provide significant insights into its probable mechanisms of action. This technical guide synthesizes the available data to illuminate the biological targets and affected signaling pathways of this compound and its close analogs, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Data on the Biological Activities of this compound and Related Saponins

The following tables summarize the key quantitative data associated with the biological activities of saponins from Anemarrhena asphodeloides, including cytotoxic and inhibitory concentrations.

| Compound | Cell Line | Activity | Value | Reference |

| Timosaponin E1 | SGC7901 (Human gastric cancer) | Cytotoxicity (IC50) | 57.90 μM | [1][2] |

| Timosaponin E1 | HepG2 (Human liver cancer) | Cytotoxicity (IC50) | > 100 μM | [1] |

| Anemarsaponin R | HepG2 (Human liver cancer) | Cytotoxicity (IC50) | 43.90 μM | [1] |

Table 1: Cytotoxic Activity of Saponins from Anemarrhena asphodeloides

| Compound | Enzyme/Target | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference |

| Anemarsaponin BII | CYP3A4 | Non-competitive, Time-dependent | 6.72 μM (non-competitive), 4.88 μM (time-dependent) | 13.67 μM | |

| Anemarsaponin BII | CYP2D6 | Competitive | 8.26 μM | 16.26 μM | |

| Anemarsaponin BII | CYP2E1 | Competitive | 9.82 μM | 19.72 μM |

Table 2: Inhibitory Activity of Anemarsaponin BII on Cytochrome P450 Enzymes

Key Biological Targets and Signaling Pathways

Based on studies of closely related saponins, this compound is predicted to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects

Anemarsaponin B, a related compound, has been shown to exert its anti-inflammatory effects through the negative regulation of the NF-κB and p38 MAPK signaling pathways[3]. This suggests that this compound may also target components of these pathways.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Saponins can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of the p38 MAPK pathway can also lead to a reduction in the production of inflammatory mediators.

Caption: Predicted Anti-inflammatory Mechanism of this compound.

Cytotoxic and Anti-cancer Effects

The cytotoxic activity of Timosaponin E1 against cancer cell lines suggests that this compound may have anti-cancer properties. The mechanisms are likely to involve the induction of apoptosis and the modulation of cell survival pathways. Timosaponin AIII, another related saponin, has been shown to target mTOR and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.

-

mTOR Signaling Pathway: Inhibition of the mTOR pathway can disrupt cell growth, proliferation, and survival.

-

ER Stress and Unfolded Protein Response (UPR): Induction of ER stress can trigger apoptosis in cancer cells.

Caption: Predicted Anti-cancer Mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cells (e.g., SGC7901, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 μM) and incubate for another 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and p38 MAPK.

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Caption: Workflow for Western Blot Analysis.

Conclusion

While direct biological targets of this compound are yet to be fully elucidated, the available data on its structural analogs strongly suggest its potential as a modulator of key signaling pathways involved in inflammation and cancer. The cytotoxic activity of Timosaponin E1 against cancer cells, coupled with the well-documented anti-inflammatory mechanisms of Anemarsaponin BII and the anti-cancer properties of Timosaponin AIII, provides a solid foundation for future research into the therapeutic applications of this compound. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full potential of this promising natural compound. Further investigation is warranted to identify the specific molecular targets of this compound and to validate its efficacy and safety in preclinical and clinical studies.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Bioactivity of Anemarsaponin E and Related Steroidal Saponins

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Anemarsaponin E and structurally similar steroidal saponins (B1172615) isolated from the rhizomes of Anemarrhena asphodeloides. This document synthesizes key findings on their cytotoxic, anti-inflammatory, and neuroprotective activities, offering detailed experimental protocols and visual representations of associated signaling pathways to support further research and development.

Overview of Bioactivity

Saponins derived from Anemarrhena asphodeloides are a subject of significant interest due to their diverse pharmacological properties. Preliminary in vitro studies have primarily focused on their potential as anti-cancer agents, revealing cytotoxic effects across various human tumor cell lines.[1][2] Beyond cytotoxicity, specific saponins from this plant, such as Anemarsaponin B, have demonstrated notable anti-inflammatory effects by modulating key signaling pathways like NF-κB and p38 MAP kinase.[3][4] Furthermore, emerging research points towards the neuroprotective potential of these compounds, suggesting a role in protecting neurons from amyloid β-protein-induced damage.[5]

Quantitative Data on Cytotoxic Activity

The cytotoxic activities of various steroidal saponins isolated from Anemarrhena asphodeloides have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Timosaponin V | MCF-7 (Breast Cancer) | 2.16 ± 0.19 | |

| HepG2 (Liver Cancer) | 2.01 ± 0.19 | ||

| Anemarsaponin R | HepG2 (Liver Cancer) | 43.90 | |

| Timosaponin E1 | SGC7901 (Gastric Cancer) | 57.90 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of in vitro findings. The following sections describe the core experimental protocols used in the evaluation of these saponins.

-

Cell Lines: Human tumor cell lines such as HepG2 (hepatocellular carcinoma) and SGC7901 (gastric carcinoma) are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and cultured for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (B1150181) (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as DMSO (150 µL), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

-

Cell Model: RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in the macrophages.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): NO production is measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: The expression and production of cytokines like TNF-α and IL-6 are quantified using methods such as real-time PCR (for mRNA levels) and ELISA (for protein levels).

-

-

Western Blot Analysis: This technique is used to measure the phosphorylation status of key proteins in inflammatory signaling pathways, such as p38, IκBα, and p65, to determine the mechanism of action.

Signaling Pathways Modulated by Related Saponins

Several steroidal saponins from Anemarrhena asphodeloides exert their bioactivity by modulating critical intracellular signaling pathways.

The NF-κB pathway is a central regulator of inflammation. Anemarsaponin B has been shown to inhibit this pathway in LPS-stimulated macrophages. The mechanism involves preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB. This ultimately suppresses the transcription of pro-inflammatory genes.

The p38 MAPK pathway is another key cascade involved in the cellular response to inflammatory stimuli. Anemarsaponin B has been found to inhibit the phosphorylation of upstream kinases MKK3/6 and MLK3, which are responsible for activating p38. This inhibition contributes to its overall anti-inflammatory effect.

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Some saponins, such as Timosaponin AIII, have been shown to induce apoptosis in tumor cells by inhibiting this pathway. This inhibition leads to reduced phosphorylation of mTOR and its downstream targets, disrupting key cellular processes that cancer cells rely on for survival.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound and related steroidal saponins from Anemarrhena asphodeloides possess significant bioactive properties, particularly in the realms of oncology and inflammation. The data indicate potent cytotoxic effects against various cancer cell lines and clear mechanisms for anti-inflammatory action through the modulation of the NF-κB and p38 MAPK pathways.

For drug development professionals, these compounds represent promising leads. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound across a wider panel of cancer cell lines.

-

Mechanism of Action: Elucidating the precise molecular targets and further detailing the signaling pathways involved in its cytotoxic and anti-inflammatory effects.

-

Selectivity: Determining the therapeutic index by comparing cytotoxicity in cancerous versus non-transformed cell lines.

-

Drug-Drug Interactions: Investigating potential interactions, as related saponins have been shown to inhibit cytochrome P450 enzymes like CYP3A4.

This guide provides a foundational framework for researchers to design and execute further preclinical studies on this compound, paving the way for potential therapeutic applications.

References

- 1. Steroidal saponins with cytotoxic activities from the rhizomes of Anemarrhena asphodeloids Bge [agris.fao.org]

- 2. Cytotoxic steroidal saponins from the rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Structural Symphony of a Saponin: An In-depth Technical Guide to the Structure-Activity Relationship of Anemarsaponin E and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) derived from the rhizomes of Anemarrhena asphodeloides have garnered significant attention in medicinal chemistry and drug discovery for their diverse and potent biological activities. Among these, Anemarsaponin E, also referred to as Timosaponin E1, and its structural analogs, including Timosaponin AIII and Anemarsaponin B, have emerged as promising scaffolds for the development of novel therapeutics. These compounds have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing their mechanisms of action, summarizing quantitative biological data, and providing established experimental protocols for their evaluation.

Core Structure and Key Analogs

The fundamental structure of these saponins consists of a spirostanol (B12661974) or furostanol steroidal aglycone linked to one or more sugar moieties. The nature and linkage of these sugar chains, as well as substitutions on the steroidal backbone, are critical determinants of their biological activity.

Key Analogs and Their Structural Features:

-

This compound (Timosaponin E1): A known steroidal saponin (B1150181) that has been evaluated for its cytotoxic effects.[2][3]

-

Timosaponin AIII: A widely studied analog with potent cytotoxic activity, known to induce apoptosis and autophagy in cancer cells. Its mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway and induction of endoplasmic reticulum (ER) stress.[4][5]

-

Timosaponin BII: A major saponin in Anemarrhena asphodeloides, which itself shows little cytotoxicity but can be converted to the active Timosaponin AIII by the removal of a sugar moiety.

-

Anemarsaponin B: This analog has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB and p38 MAPK signaling pathways.

-

Sarsasapogenin: The aglycone core of many of these saponins, which generally exhibits weaker bioactivity compared to its glycosylated forms, highlighting the crucial role of the sugar moieties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Key structural modifications that influence their efficacy are summarized below.

Cytotoxicity

The cytotoxic effects of these saponins against various cancer cell lines are a primary area of investigation. The sugar chain at the C-3 position of the aglycone is indispensable for potent cytotoxicity. For instance, the conversion of the less active Timosaponin BII to the highly active Timosaponin AIII by removing a terminal glucose unit underscores the importance of the glycosylation pattern. Furthermore, the aglycone structure itself plays a role, with spirostanol-type saponins often exhibiting different activity profiles compared to their furostanol counterparts.

Table 1: Cytotoxic Activity of this compound and Analogs

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Anemarsaponin R | HepG2 | 43.90 | |

| Timosaponin E1 | SGC7901 | 57.90 | |

| Timosaponin V | MCF-7 | 2.16 ± 0.19 | |

| Timosaponin V | HepG2 | 2.01 ± 0.19 | |

| Timosaponin AIII | Various Cancer Cells | Potent (micromolar range) | |

| Timosaponin BII | Various Cancer Cells | Low cytotoxicity | |

| Sarsasapogenin | Various Cancer Cells | No appreciable activity |

Anti-inflammatory Activity

The anti-inflammatory properties of these saponins are also structurally dependent. Anemarsaponin B has been shown to exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators such as iNOS and COX-2. This is achieved through the inhibition of the NF-κB and p38 MAPK signaling pathways. The specific structural features of Anemarsaponin B that contribute to this activity are a key area for further investigation to design more potent anti-inflammatory agents.

Neuroprotective Effects

While specific SAR studies on the neuroprotective effects of this compound are less detailed, the broader class of saponins is known to confer neuroprotection through various mechanisms. These include antioxidant effects, modulation of neurotransmitters, anti-apoptotic actions, and anti-inflammatory effects within the central nervous system. The structural determinants for these activities are likely to involve the overall polarity and stereochemistry of the molecule, which influence its ability to cross the blood-brain barrier and interact with neural targets.

Mechanisms of Action and Signaling Pathways

This compound and its analogs exert their biological effects by modulating key cellular signaling pathways.

Cytotoxicity: PI3K/Akt/mTOR Pathway and ER Stress

Timosaponin AIII is a well-documented inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation in many cancers. By inhibiting this pathway, Timosaponin AIII can induce apoptosis in cancer cells. Additionally, it triggers endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic pathways.

Anti-inflammation: NF-κB and MAPK Pathways

Anemarsaponin B exerts its anti-inflammatory effects by targeting the NF-κB and p38 MAPK signaling pathways. Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines. Anemarsaponin B inhibits the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB, and also suppresses the phosphorylation of key kinases in the p38 MAPK cascade.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound and its analogs.

Isolation and Purification of Saponins from Anemarrhena asphodeloides

A general workflow for the isolation and purification of saponins from the rhizomes of Anemarrhena asphodeloides is presented below. This multi-step process is crucial for obtaining pure compounds for biological testing.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, SGC7901)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound analogs

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Plethysmometer

-

Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of animals. Administer the reference drug to a positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Platelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Materials:

-

Human blood collected in sodium citrate (B86180) tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen)

-

This compound analogs

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Assay Setup: Adjust the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Incubation: Pre-incubate PRP with the test compound or vehicle at 37°C for a specified time (e.g., 5 minutes).

-

Aggregation Induction: Add the platelet aggregation agonist to the PRP and record the change in light transmission for 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each compound concentration compared to the vehicle control.

Conclusion and Future Directions

This compound and its analogs represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities are intricately linked to their structural features, particularly the nature of the sugar moieties attached to the steroidal aglycone. The elucidation of their mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, provides a rational basis for the design of novel and more potent derivatives.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to precisely map the structural requirements for each biological activity.

-

Target identification: Utilizing advanced techniques to identify the direct molecular targets of these saponins.

-

Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of the most promising analogs in relevant animal models.

-

Combination therapies: Investigating the synergistic effects of these saponins with existing chemotherapeutic or anti-inflammatory drugs.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of this fascinating class of natural compounds.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-MS/MS Method for the Quantification of Anemarsaponin E in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Anemarsaponin E, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, is one of the primary bioactive components responsible for the plant's therapeutic effects, which include anti-inflammatory, antipyretic, and sedative properties.[1] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for its development as a potential therapeutic agent. This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in plasma.

Principle This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of an internal standard (IS), Ginsenoside Re, ensures accuracy and precision by correcting for variations during sample processing and analysis.

Experimental Protocol

1.1 Materials and Reagents

-

This compound (Timosaponin E) reference standard (>98% purity)

-

Ginsenoside Re (Internal Standard, IS) reference standard (>98% purity)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free plasma (rat or human)

1.2 Instrumentation

-

HPLC System: UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290, Waters Acquity).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6470, Sciex 4500).

-

Analytical Column: C18 column (e.g., Waters Xbridge C18, 3.0 × 100 mm, 3.5 µm).[2]

1.3 Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ginsenoside Re in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards. Prepare a separate working solution for the IS (Ginsenoside Re) at a concentration of 920 ng/mL in methanol.[3]

-

Calibration Standards (CS): Spike appropriate amounts of the this compound working solutions into blank plasma to achieve final concentrations for the calibration curve (e.g., 2.5, 5, 10, 25, 50, 100, 250, 500 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5 ng/mL, 40 ng/mL, and 400 ng/mL).

1.4 Plasma Sample Preparation This protocol utilizes a protein precipitation method for sample extraction.[3]

-

Thaw frozen plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Ginsenoside Re IS working solution (920 ng/mL).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 39°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 1 minute and centrifuge at 15,000 rpm for 5 minutes.

-

Inject an aliquot (e.g., 2-5 µL) of the supernatant into the HPLC-MS/MS system.

1.5 HPLC-MS/MS Conditions The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | Waters Xbridge C18 (3.0 × 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 2 µL |

| Gradient Program | 0-4 min, 5-95% B; 4-8 min, 95% B |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI, Positive |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temp. | 350°C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Gas | 275.8 kPa |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 937.5 | 775.5 | 200 | Optimize experimentally |

| Ginsenoside Re (IS) | 969.5 ([M+Na]⁺) | 789.5 | 200 | Optimize experimentally |

Note: The precursor-to-product ion pair for this compound (Timosaponin E) is based on published data. The transition for the internal standard Ginsenoside Re is a representative transition based on its structure and common fragmentation patterns of saponins; it should be optimized on the specific instrument used. Collision energy and other compound-dependent parameters should be optimized to achieve the highest signal intensity.

Method Validation Summary

The described method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

|---|---|

| Linear Range | 2.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 2.5 ng/mL |

| LLOQ Precision (RSD) | < 20% |

| LLOQ Accuracy (RE) | ± 20% |

Table 5: Precision and Accuracy

| QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |

|---|---|---|---|

| Low QC | < 15% | < 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% |

The precision (RSD) and accuracy (RE) values are within the generally accepted limits of ±15% for QC samples.

Table 6: Extraction Recovery and Matrix Effect

| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low QC | 73.9% - 89.3% | 80.7% - 105.4% |

| Medium QC | 73.9% - 89.3% | 80.7% - 105.4% |

| High QC | 73.9% - 89.3% | 80.7% - 105.4% |

The results indicate consistent and high extraction recovery with a negligible matrix effect.

Table 7: Stability

| Condition | Duration | Stability (% Deviation) |

|---|---|---|

| Autosampler | 24 hours at 4°C | < 15% |

| Freeze-Thaw | 3 cycles | < 15% |

| Long-Term Storage | 30 days at -80°C | < 15% |

This compound was found to be stable in plasma under typical sample storage and handling conditions.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in HPLC-MS/MS method validation.

Conclusion

This application note presents a validated HPLC-MS/MS method for the reliable quantification of this compound in plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The method demonstrates excellent sensitivity, specificity, precision, and accuracy, making it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications.

References

- 1. Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for extracting Anemarsaponin E from Anemarrhena asphodeloides

Application Notes & Protocols

Topic: Protocol for Extracting Anemarsaponin E (Timosaponin E1) from Anemarrhena asphodeloides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anemarrhena asphodeloides, commonly known as "Zhi Mu," is a perennial plant whose rhizome is a rich source of bioactive steroidal saponins (B1172615). These compounds, including this compound (often referred to as Timosaponin E1), are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the rhizomes of Anemarrhena asphodeloides. While the user requested a protocol for "this compound," the available scientific literature predominantly refers to "Timosaponin E1" as a known saponin (B1150181) isolated from this plant.[1][2][3] Based on the common interchangeability of these nomenclatures for saponins from this species, this protocol details the extraction of Timosaponin E1.

Experimental Protocols

This protocol outlines a multi-step process for the isolation and purification of this compound (Timosaponin E1) from the dried rhizomes of Anemarrhena asphodeloides. The methodology is based on established procedures for saponin extraction and purification from this plant species.

1. Preparation of Plant Material

-

Obtain dried rhizomes of Anemarrhena asphodeloides.

-

Grind the dried rhizomes into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Dry the powdered rhizomes in an oven at 60°C to a constant weight to remove residual moisture.

2. Extraction of Crude Saponins

This step involves the initial extraction of a broad range of saponins from the prepared plant material.

-

Materials:

-

Powdered Anemarrhena asphodeloides rhizomes

-

70% (v/v) Methanol (B129727) in deionized water

-

Large-capacity reflux extraction apparatus or a large beaker for maceration

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

-

Protocol (Maceration):

-

Weigh 2 kg of the dried rhizome powder.[4]

-

Place the powder in a large container and add 10 L of 70% methanol.[4]

-

Stir the mixture thoroughly and allow it to macerate at room temperature for 7 days with occasional stirring.

-

After 7 days, filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the methanol extract).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.

-

3. Fractionation of Saponin-Enriched Extract

This step aims to separate the saponins from other compounds in the crude extract based on their polarity.

-

Materials:

-

Crude extract from the previous step

-

Deionized water

-

n-Butanol

-

Separatory funnel

-

Rotary evaporator

-

-

Protocol:

-

Suspend the crude extract (approximately 100 g) in 500 mL of deionized water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume (500 mL) of n-butanol to the separatory funnel.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper layer is the n-butanol fraction containing the saponins, and the lower layer is the aqueous fraction.

-

Collect the upper n-butanol fraction.

-

Repeat the extraction of the aqueous layer with fresh n-butanol two more times to ensure complete extraction of saponins.

-

Combine all the n-butanol fractions.

-

Concentrate the combined n-butanol fractions to dryness using a rotary evaporator to yield the saponin-enriched fraction.

-

4. Chromatographic Purification of this compound (Timosaponin E1)

This final step involves the isolation of the target compound, this compound (Timosaponin E1), from the saponin-enriched fraction using column chromatography.

-

Materials:

-

Saponin-enriched fraction

-

Silica (B1680970) gel (100-200 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for mobile phase (e.g., Chloroform, Methanol, Water in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

-

Fractions collector

-

Rotary evaporator

-

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into the chromatography column. Allow the silica gel to settle and pack uniformly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve a portion of the saponin-enriched fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-sample mixture and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. A common solvent system for saponin separation is a mixture of chloroform, methanol, and water. The specific gradient will need to be optimized, but a suggested starting point is a stepwise gradient from Chloroform:Methanol (9:1) to Chloroform:Methanol:Water (7:3:0.5).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., the same solvent system used for elution or one with slightly different polarity to achieve better separation on the plate). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Concentration: Combine the fractions that contain the pure this compound (Timosaponin E1), as determined by TLC comparison with a standard if available.

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound (Timosaponin E1).

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

Data Presentation

| Extraction Method | Starting Material | Solvent | Yield | Purity | Reference |

| Maceration | 2 kg dried rhizomes | 70% Methanol | 120.1 g (6.0%) of crude extract | Not specified | |

| Reflux Extraction | 56 kg dried rhizomes | Hot Water | 22.09 kg (39.4%) of crude extract | Not specified | |

| Ultrasonic Extraction | 10 g powdered rhizomes | 50% Ethanol | 2.67 g (26.7%) of crude extract | Not specified | |

| n-Butanol Fractionation | 100 g of 70% Methanol Extract | n-Butanol | Not specified for total fraction | 40.0 mg/g of Timosaponin A-III in fraction | |

| Enzymatic & Chromatographic Purification | 1 kg of rhizomes | Not applicable | ~7 g of Timosaponin AIII | >97% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Chemical Structure of this compound (Timosaponin E1)

Caption: Chemical structure and properties of this compound (Timosaponin E1).

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anemarrhena asphodeloides Non-Steroidal Saponin Components Alter the Pharmacokinetic Profile of Its Steroidal Saponins in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anemarsaponin E in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, is emerging as a promising compound in the investigation of neuroprotective therapies for Alzheimer's disease (AD). Research into the therapeutic potential of saponins (B1172615) from Anemarrhena asphodeloides has demonstrated significant effects on key pathological hallmarks of AD, particularly the hyperphosphorylation of tau protein. These application notes provide a comprehensive overview of the utility of this compound in preclinical AD research models, detailing its mechanism of action, experimental protocols, and relevant data. While direct studies on this compound are limited, the information presented here is based on findings from closely related saponins from the same plant, such as Saponin B (SAaB), and provides a strong framework for its application.

Mechanism of Action

In the complex pathology of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a primary event that triggers a cascade of neurotoxic effects, including the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death.

This compound is believed to exert its neuroprotective effects by intervening in a critical signaling pathway initiated by Aβ. The proposed mechanism involves the inhibition of the p53-Dickkopf-1 (DKK1) axis. Aβ exposure has been shown to induce the expression of the tumor suppressor protein p53, which in turn transcriptionally upregulates DKK1.[1][2][3] DKK1 is a potent antagonist of the canonical Wnt signaling pathway.[2][4] By binding to the LRP5/6 co-receptor, DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 complex, thereby disinhibiting Glycogen Synthase Kinase-3β (GSK-3β). Activated GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein.

Saponins from Anemarrhena asphodeloides, such as SAaB, have been demonstrated to significantly ameliorate Aβ-induced tau hyperphosphorylation by inhibiting the increased expression of p53 and DKK1 mRNA. This action preserves the integrity of the Wnt signaling pathway, keeping GSK-3β in its inactive, phosphorylated state, and thus preventing the pathological hyperphosphorylation of tau.

Data Presentation

The following tables summarize quantitative data from studies on saponins from Anemarrhena asphodeloides in Alzheimer's disease models. Note: Specific data for this compound is currently limited; the data presented is from studies on closely related saponins like Saponin B (SAaB) and should be considered indicative.

Table 1: In Vivo Study Parameters of Anemarrhena Saponin B (SAaB) in a Rat Model of Alzheimer's Disease

| Parameter | Description |

| Animal Model | Sprague-Dawley rats with bilateral hippocampal injection of β-amyloid peptide (25-35) |

| Treatment | Administration of Saponin B from Anemarrhena asphodeloides Bunge (SAaB) |

| Dosage | Not specified in abstract |

| Duration | Not specified in abstract |

| Outcome Measures | - p53 mRNA expression levels- DKK1 mRNA expression levels- Phosphorylated tau-positive cells in the hippocampus |

Table 2: Effects of Anemarrhena Saponin B (SAaB) on Biochemical Markers in a Rat Model of Alzheimer's Disease

| Marker | Effect of Aβ (25-35) Injection | Effect of SAaB Administration | Analytical Method |

| p53 mRNA expression | Increased | Significantly ameliorated increase | RT-PCR |

| DKK1 mRNA expression | Increased | Significantly ameliorated increase | RT-PCR |